molecular formula C11H15N5O3 B1229296 3'-Deoxy-3-methyladenosine CAS No. 26383-05-1

3'-Deoxy-3-methyladenosine

Cat. No.: B1229296
CAS No.: 26383-05-1
M. Wt: 265.27 g/mol
InChI Key: IUICAGSHIJKNDR-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-C-methyladenosine is an important biomolecule known for its potential in treating various diseases . It is a paramount component within the biomedical sector and exhibits tremendous promise in drug development, allowing for the amelioration of malignant neoplasms, viral afflictions, and intricate neurological disorders .


Synthesis Analysis

The biosynthesis of deoxy-nucleosides, including 3’-Deoxy-3’-C-methyladenosine, is a complex process involving several enzymes . The work described in a thesis broadens the understanding of the biosynthesis of deoxy-nucleosides and constitutes the first structural and mechanistic study of the biosynthesis of the valuable yet, synthetically challenging 3’-deoxy nucleosides .


Molecular Structure Analysis

The molecular formula of 3’-Deoxy-3’-C-methyladenosine is C11H15N5O3 . The structure of this molecule can be represented by the SMILES string: CC1C(OC(C1O)N2C(N=CN=C3N)=C3N=C2)CO .


Physical and Chemical Properties Analysis

The molecular weight of 3’-Deoxy-3’-C-methyladenosine is 265.27 . It is soluble in methanol and water . The predicted boiling point is 606.4±65.0°C, and the predicted density is 1.81±0.1 g/cm3 .

Scientific Research Applications

Oligodeoxynucleotide Incorporation

Research by Timofeev et al. (2007) demonstrated the incorporation of 2′-Deoxy-1-methyladenosine into synthetic oligonucleotides. This process, which involves chloroacetyl protecting group and controlled anhydrous deprotection, was used to increase the melting temperature in intramolecular duplexes, indicating a potential application in enhancing oligonucleotide stability (Timofeev et al., 2007).

Immobilization for Synthesis

Nguyen-Trung et al. (2003) developed an efficient procedure for the immobilization of 3'-deoxy-3'-(O-methyltyrosyl)aminoadenosine. This method, which utilizes a poly(ethylene glycol)-derived diacid linker/spacer, showed high yields and is applicable for the synthesis of complex RNA conjugates, demonstrating its utility in synthetic biology and drug development (Nguyen-Trung et al., 2003).

Biochemical Probes

Li and Piccirilli (2005) highlighted the use of 2'-Deoxy-2'-C-a-methylribonucleosides as valuable biochemical probes. These compounds are useful for studying RNA structure and function, indicating their potential in molecular biology and genetic research (Li & Piccirilli, 2005).

Methylation Studies

Krais et al. (2010) focused on 2′‐Deoxy‐N6‐methyladenosine (N6mdA) in genomic studies. They developed a method for the quantification of adenine methylation in DNA, contributing to understanding DNA modifications and their biological effects (Krais et al., 2010).

Methyltransferase Research

Wang et al. (2016) investigated the cooperative function of Mettl3 and Mettl14 methyltransferases, which are involved in creating N(6)-methyladenosine (m(6)A) modifications in RNA. This research is significant for understanding the molecular mechanisms underlying RNA modifications (Wang et al., 2016).

Alternative Polyadenylation Studies

Yue et al. (2018) explored the role of VIRMA in mRNA methylation near stop codons and 3′UTR. This study provides insights into RNA methylation specificity and its correlation with alternative polyadenylation, relevant in gene regulation and expression (Yue et al., 2018).

Cardioprotective Agents

Kasiganesan et al. (2009) evaluated l-3'-amino-3'-deoxy-N(6)-dimethyladenosine and related compounds as cardioprotective agents, suggesting potential therapeutic applications in cardiovascular diseases (Kasiganesan et al., 2009).

Mechanism of Action

3’-Deoxy-3’-C-methyladenosine is a purine nucleoside analogue. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUICAGSHIJKNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949227
Record name 9-(3-Deoxy-3-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26383-05-1
Record name NSC127970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3-Deoxy-3-methylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Deoxy-3-methyladenosine

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